Volinanserin Hydrochloride Salt

Description

Nomenclature and Academic Identifiers

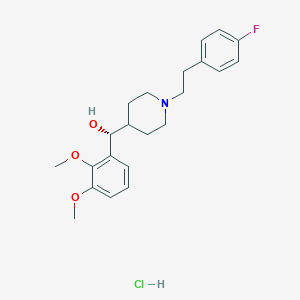

The compound is scientifically known as (R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol. rndsystems.com In research settings, it is most commonly referred to by its developmental codes, MDL-100,907 or M100907. wikipedia.orgcaymanchem.com These identifiers are frequently used in scientific literature to denote this specific chemical entity.

| Identifier Type | Identifier |

|---|---|

| Chemical Name | (R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperinemethanol rndsystems.com |

| Developmental Code | MDL-100,907 wikipedia.org |

| Developmental Code | M100907 wikipedia.org |

| CAS Number | 139290-65-6 wikipedia.org |

Historical Context of its Discovery and Role as a Research Tool Compound

Volinanserin (B1684034) was developed as a potential antipsychotic agent. nih.gov Preclinical studies highlighted its potent and selective antagonism at the 5-HT2A receptor. nih.gov While it underwent clinical trials for conditions such as schizophrenia and insomnia, it was ultimately not brought to market. wikipedia.org

Despite its lack of a clinical application, the very properties that made it a candidate for treating psychiatric disorders—its high selectivity and potency—also made it an exceptional research tool. wikipedia.org Scientists have extensively used Volinanserin to investigate the physiological and behavioral consequences of blocking the 5-HT2A receptor, thereby illuminating its function in the brain. wikipedia.orgnih.gov Its use in preclinical models has helped to delineate the role of the 5-HT2A receptor in conditions like psychosis and to explore the mechanisms of action of other psychoactive drugs. nih.gov

Overview of Serotonin (B10506) 5-HT2A Receptor Pharmacology and its Significance in Neurobiology

The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is widely expressed in the central nervous system, with particularly high concentrations in the cerebral cortex. wikipedia.orgreprocell.com It is a key player in a multitude of brain functions, including cognition, learning, memory, and perception. wikipedia.orgfrontiersin.org

The 5-HT2A receptor is the primary target for classic psychedelic drugs like LSD and psilocybin, and it is also a site of action for many antipsychotic and antidepressant medications. wikipedia.org Activation of the 5-HT2A receptor is generally excitatory and leads to the activation of intracellular signaling pathways, primarily through the Gq/G11 protein, which stimulates phospholipase C. wikipedia.org This, in turn, leads to the production of second messengers that modulate neuronal activity.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H29ClFNO3 |

|---|---|

Molecular Weight |

409.9 g/mol |

IUPAC Name |

(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol;hydrochloride |

InChI |

InChI=1S/C22H28FNO3.ClH/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16;/h3-9,17,21,25H,10-15H2,1-2H3;1H/t21-;/m1./s1 |

InChI Key |

SGTCZHOIXUDOLR-ZMBIFBSDSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O.Cl |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O.Cl |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Interaction Mechanisms

The pharmacological profile of Volinanserin (B1684034) is characterized by its high affinity and specificity for the 5-HT2A receptor, which underpins its primary mechanism of action.

Serotonin (B10506) 5-HT2A Receptor Binding Affinity and Selectivity

Volinanserin demonstrates a high binding potency for the serotonin 5-HT2A receptor. The dissociation constant (Ki), a measure of binding affinity, has been consistently reported to be in the sub-nanomolar range. Multiple studies have established a Ki value of 0.36 nM for the 5-HT2A receptor. invivochem.commedchemexpress.comebiohippo.comtargetmol.commedchemexpress.comselleckchem.com Some research indicates a Ki value range of 0.36-0.85 nM . caymanchem.com This high affinity underscores the compound's potent interaction with its primary target.

A key feature of Volinanserin is its remarkable selectivity for the 5-HT2A receptor over other serotonin receptor subtypes. It exhibits a significantly lower affinity for the 5-HT1c and 5-HT2C receptors. Reports indicate that Volinanserin is approximately 300-fold more selective for the 5-HT2A receptor than for the 5-HT1c receptor . invivochem.commedchemexpress.comtargetmol.commedchemexpress.com Its selectivity over the 5-HT2C receptor is also substantial, with studies indicating a selectivity ratio of approximately 300-fold . nih.gov Another source reports a Ki of 88 nM for the 5-HT2C receptor, further illustrating its preferential binding to the 5-HT2A subtype. caymanchem.com

Volinanserin's selectivity extends beyond the serotonin system. It displays weak affinity for several other neurotransmitter receptors. Notably, its affinity for the alpha-1 adrenergic receptor and the sigma receptor is significantly lower than for the 5-HT2A receptor, with reported Ki values of 128 nM and 87 nM , respectively. caymanchem.com The compound has a much less effective association with dopamine (B1211576) D2 and muscarinic acetylcholine (B1216132) receptors, indicating a favorable profile with a lower likelihood of off-target effects related to these systems. invivochem.commedchemexpress.commedchemexpress.comcaymanchem.com

| Receptor | Dissociation Constant (Ki) |

| Serotonin 5-HT2A | 0.36 nM invivochem.commedchemexpress.comebiohippo.comtargetmol.commedchemexpress.comselleckchem.com |

| Serotonin 5-HT2C | 88 nM caymanchem.com |

| Alpha-1 Adrenergic | 128 nM caymanchem.com |

| Sigma | 87 nM caymanchem.com |

| Dopamine D2 | Low affinity invivochem.commedchemexpress.commedchemexpress.com |

| Muscarinic Acetylcholine | Low affinity caymanchem.com |

Functional Pharmacology: Antagonism and Inverse Agonism at 5-HT2A Receptors

Beyond simple binding, the functional consequences of Volinanserin's interaction with the 5-HT2A receptor are crucial to its pharmacological identity.

Characterization of Inverse Agonist Activity versus Neutral Antagonism

Volinanserin is not merely a passive blocker (a neutral antagonist) of the 5-HT2A receptor. Evidence suggests that it acts as an inverse agonist . nih.govresearchgate.net Inverse agonism implies that the compound not only blocks the effects of agonists but also reduces the receptor's basal, constitutive activity. Research has demonstrated that Volinanserin exhibits 5-HT2A receptor-mediated inverse agonism on both Gi1 and Gq/11 proteins. researchgate.net This characteristic is significant as constitutive activity of 5-HT2A receptors has been implicated in certain neuropsychiatric conditions.

Inhibition of Receptor-Mediated Signal Transduction Pathways (e.g., Inositol (B14025) Phosphate (B84403) Accumulation in Cell Lines)

Consistent with its role as a 5-HT2A antagonist, Volinanserin effectively inhibits the downstream signaling pathways activated by this receptor. Specifically, it has been shown to potently reverse the 5-HT-stimulated accumulation of inositol phosphate in NIH 3T3 cells transfected with the rat 5-HT2A receptor, demonstrating a subnanomolar potency in this functional assay. targetmol.com This inhibition of a key second messenger pathway further solidifies its characterization as a functional antagonist at the 5-HT2A receptor.

Chemical Synthesis and Structural Modification for Research Applications

Synthetic Methodologies for Volinanserin (B1684034) Hydrochloride Salt

The synthesis of Volinanserin has been accomplished through a multi-step process involving several key chemical reactions. wikipedia.org

Key Reaction Steps and Intermediate Compounds

A common synthetic route for Volinanserin involves the following key transformations and intermediate compounds: wikipedia.org

Boc Protection: The synthesis often begins with the protection of the secondary amine of a piperidine (B6355638) derivative, such as ethyl isonipecotate, using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). This step prevents the amine from reacting in subsequent steps. wikipedia.org

Weinreb Ketone Synthesis: The protected piperidine derivative is then converted into a Weinreb amide. This is achieved by an ester-amide interchange with N,O-dimethylhydroxylamine hydrochloride. The resulting Weinreb amide is a key intermediate that reacts with an appropriate Grignard or organolithium reagent, derived from a dimethoxybenzene derivative, to form a ketone. This specific method is favored as it minimizes over-addition, a common side reaction with more reactive organometallic reagents. wikipedia.orgnih.gov

Sodium Borohydride (B1222165) Reduction: The ketone formed in the previous step is then reduced to a secondary alcohol using a reducing agent like sodium borohydride. This reduction creates the chiral center present in the Volinanserin molecule. wikipedia.org

SN2 Alkylation: Following the deprotection of the piperidine nitrogen, the final key step is the alkylation of the secondary amine via a nucleophilic substitution (SN2) reaction. This is typically carried out using a phenethyl bromide derivative, such as 4-fluorophenethyl bromide, to introduce the final substituent on the piperidine ring and complete the synthesis of Volinanserin. wikipedia.org

Stereoselective Synthesis and Enantiomeric Resolution

Since the biological activity of Volinanserin resides primarily in the (R)-enantiomer, methods for its stereoselective synthesis or the resolution of the racemic mixture are critical. utmb.edunih.gov

One approach involves the resolution of a racemic intermediate, such as the alcohol formed after the sodium borohydride reduction. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, like (R)-mandelic acid. nih.gov The differing solubilities of these diastereomeric salts allow for their separation by crystallization. nih.govwikipedia.org The desired enantiomer can then be liberated from the salt.

Alternatively, chiral resolution can be performed at an earlier stage in the synthesis, which can be advantageous for introducing different substituents onto the piperidinyl group. nih.gov The conditions for this resolution, including the choice of solvent, are crucial for achieving a good yield of the desired diastereomeric salt. nih.gov For instance, a mixture of acetonitrile (B52724) and methanol (B129727) has been used effectively for the recrystallization of the diastereomeric salt formed from an intermediate amine and (R)-mandelic acid. nih.gov

Design and Synthesis of Functionalized Volinanserin Derivatives

To expand the utility of Volinanserin as a research tool, functionalized derivatives have been designed and synthesized. These derivatives serve as molecular probes to study G protein-coupled receptors (GPCRs). utmb.edunih.gov

Incorporation of Linkable Functionalities (e.g., Alkyne, Azide) for Molecular Probes

A key strategy in creating functionalized Volinanserin derivatives is the incorporation of "linkable" chemical groups, such as alkynes and azides. nih.govutmb.edunih.gov These groups are relatively inert under most biological conditions but can undergo specific and efficient "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition, to form a stable triazole linkage. nih.gov

The synthesis of these derivatives often involves modifying the catechol ring of a Volinanserin precursor. For example, a polyethylene (B3416737) glycol (PEG) linker terminated with an azide (B81097) or an alkyne can be attached to one of the methoxy (B1213986) groups. nih.gov This approach allows for the creation of Volinanserin-based probes that can be conjugated to other molecules of interest, such as fluorescent dyes, affinity tags, or other receptor ligands. nih.gov

Application in the Study of G Protein-Coupled Receptor (GPCR) Dimerization and Ligand Tethering

The functionalized Volinanserin derivatives with linkable functionalities are particularly valuable for studying the dimerization of GPCRs, a phenomenon where two receptor proteins associate to form a functional unit. utmb.edunih.govnih.gov By linking two Volinanserin molecules together through their azide or alkyne groups, bivalent ligands can be created. nih.gov These bivalent ligands are designed to simultaneously bind to two receptor protomers within a dimer, providing insights into the structure and function of these receptor complexes. nih.gov

Furthermore, these derivatives can be used in ligand tethering experiments. utmb.edunih.gov In this approach, the functionalized Volinanserin is attached to a reporter molecule, such as a fluorophore, allowing for the visualization and study of GPCR dimerization and its role in cellular signaling. utmb.edunih.gov The triazole ring formed from the click reaction has been shown not to interfere with the antagonist activity of the bivalent ligand. utmb.edunih.gov

Synthesis of Deuterated Analogs for Pharmacological Investigation

The synthesis of deuterated analogs of Volinanserin represents another important area of structural modification for pharmacological research. google.com Deuterium is a stable, non-radioactive isotope of hydrogen that forms stronger bonds with carbon. google.comnih.gov

Preclinical Pharmacokinetics and Disposition in Experimental Models

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Pharmacokinetic studies in preclinical models, including rats and dogs, have demonstrated that volinanserin (B1684034) (also known as MDL 100,907) is readily absorbed following administration. nih.gov Despite its good absorption, the compound is subject to considerable first-pass metabolism. nih.gov This initial metabolic process primarily results in the formation of an active metabolite, identified as MDL 105,725. nih.gov The extensive nature of this first-pass effect means that a significant portion of the parent drug is converted to its metabolite before reaching systemic circulation. nih.gov

In vivo functional tests in mice and rats have been crucial in characterizing the compound's activity profile. nih.gov Studies investigating the duration of action found that in mice, the peak antagonistic effect of volinanserin was observed 15 minutes after administration. The half-life for the antagonism of DOI-induced head-twitch response was determined to be approximately 1.85 hours, indicating a relatively rapid clearance and metabolism of the compound's effective concentration. nih.gov

Table 1: Summary of Preclinical ADME Findings for Volinanserin

| Parameter | Finding in Preclinical Species (Rats, Dogs) | Reference |

|---|---|---|

| Absorption | The drug is well absorbed after administration. | nih.gov |

| Metabolism | Undergoes extensive first-pass metabolism. | nih.gov |

| Major Metabolite | Metabolized to an active metabolite, MDL 105,725. | nih.gov |

| Peak Effect (Mice) | Peak antagonism observed 15 minutes post-administration in functional assays. | nih.gov |

| Half-life of Antagonism (Mice) | Approximately 1.85 hours for antagonism of DOI-induced head-twitch response. | nih.gov |

Central Nervous System Penetration and Distribution Profiles in Animal Models

The ability of volinanserin and its active metabolite to penetrate the central nervous system (CNS) has been a key area of investigation in animal models. nih.govnih.gov Studies utilizing in vivo microdialysis in rats were conducted to quantify the concentrations of both volinanserin (MDL 100,907) and its active metabolite (MDL 105,725) in the brain extracellular fluid (ECF). nih.gov

These investigations revealed that volinanserin effectively crosses the blood-brain barrier (BBB). nih.gov The data demonstrated that the BBB permeability of the parent compound, volinanserin, is more than four times greater than that of its active metabolite, MDL 105,725. nih.gov Furthermore, the research indicated that volinanserin does not undergo significant metabolism to MDL 105,725 within the brain itself. nih.gov Consequently, it appears that volinanserin is the main active chemical entity present in the brain, particularly at higher doses. nih.gov Preclinical data from various rodent models support its characterization as a potent and selective antagonist at the 5-HT2A receptor within the CNS. nih.gov

Table 2: Comparative CNS Penetration of Volinanserin and its Metabolite in Rats

| Compound | Relative Blood-Brain Barrier (BBB) Permeability | Key Finding | Reference |

|---|---|---|---|

| Volinanserin (MDL 100,907) | Greater than 4x that of its metabolite. | Considered the predominant active species in the brain. | nih.gov |

| MDL 105,725 (Active Metabolite) | Significantly lower than the parent compound. | Not formed in significant amounts within the brain itself. | nih.gov |

Pharmacological Profile in in Vitro and in Vivo Animal Models

In Vitro Cell-Based Assays for Receptor Function and Ligand Interactions

The in vitro pharmacological profile of volinanserin (B1684034) has been extensively characterized through various cell-based assays, establishing its high affinity and selectivity for the serotonin (B10506) 5-HT2A receptor. Radioligand binding assays are a cornerstone of this characterization, where volinanserin's ability to displace a radiolabeled ligand from the 5-HT2A receptor is quantified.

In these assays, membranes from cells expressing the target receptor, such as Chinese Hamster Ovary (CHO-K1) or NIH 3T3 cells, are incubated with a specific radioligand, like [³H]ketanserin for the 5-HT2A receptor. The addition of volinanserin competes with the radioligand for binding sites in a concentration-dependent manner. The concentration of volinanserin that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated. Studies have consistently reported a high affinity of volinanserin for the 5-HT2A receptor, with a Ki value of approximately 0.36 nM. nih.gov

To determine its selectivity, volinanserin has been tested against a panel of other receptors. These studies have revealed a significantly lower affinity for other serotonin receptor subtypes, such as the 5-HT2C receptor, as well as for other neurotransmitter receptors, including alpha-1 adrenergic and dopamine (B1211576) D2 receptors. This high degree of selectivity for the 5-HT2A receptor is a key feature of its pharmacological profile.

Functional assays further corroborate the antagonist properties of volinanserin at the 5-HT2A receptor. These assays measure the cellular response following receptor activation by an agonist, and how this response is blocked by an antagonist. One common functional assay measures the production of inositol (B14025) phosphates, a second messenger that is generated upon 5-HT2A receptor activation. In cells expressing the 5-HT2A receptor, the addition of a 5-HT2A agonist like serotonin (5-HT) leads to an increase in inositol phosphate (B84403) accumulation. Pre-treatment with volinanserin has been shown to inhibit this agonist-induced response in a concentration-dependent manner, confirming its antagonist activity.

Another important functional assay is the intracellular calcium release assay. Activation of the 5-HT2A receptor leads to an increase in intracellular calcium concentrations. In CHO-K1 cells stably expressing the human 5-HT2A receptor, serotonin induces a concentration-dependent increase in intracellular calcium. Volinanserin has been demonstrated to potently inhibit this 5-HT-evoked calcium release, with a pIC50 value of 8.32, which corresponds to an IC50 of 4.8 nM. nih.gov

Table 1: In Vitro Receptor Binding and Functional Antagonist Activity of Volinanserin

| Receptor/Assay | Ligand/Agonist | Cell Line | Measurement | Result | Citation |

|---|---|---|---|---|---|

| 5-HT2A Receptor Binding | [³H]ketanserin | - | Ki | 0.36 nM | nih.gov |

| 5-HT2C Receptor Binding | - | - | Ki | >100-fold lower affinity than 5-HT2A | nih.gov |

| Alpha-1 Adrenergic Receptor Binding | - | - | Ki | >100-fold lower affinity than 5-HT2A | nih.gov |

| Dopamine D2 Receptor Binding | - | - | Ki | >100-fold lower affinity than 5-HT2A | nih.gov |

| 5-HT Stimulated Inositol Phosphate Accumulation | Serotonin (5-HT) | - | Inhibition | Concentration-dependent | |

| 5-HT Evoked Intracellular Calcium Release | Serotonin (5-HT) | CHO-K1 cells expressing human 5-HT2A receptor | pIC50 | 8.32 (IC50 = 4.8 nM) | nih.gov |

Behavioral Pharmacology in Rodent Models

The behavioral effects of volinanserin have been investigated in a variety of rodent models, providing insights into its potential therapeutic applications.

The head-twitch response (HTR) in mice is a well-established behavioral proxy for the hallucinogenic effects of 5-HT2A receptor agonists. nih.gov Volinanserin has been shown to be a potent antagonist of the HTR induced by various hallucinogens.

In studies using the potent 5-HT2A receptor agonist 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), volinanserin produced a dose-dependent and complete blockade of the DOI-induced HTR. nih.gov For instance, against a 1.0 mg/kg dose of DOI, volinanserin exhibited an AD50 (the dose required to produce 50% antagonism) of 0.0062 mg/kg. nih.gov

Table 2: Antagonism of Hallucinogen-Induced Head-Twitch Response (HTR) by Volinanserin in Mice

| Hallucinogen (Dose) | Volinanserin (Dose Range) | Effect on HTR | AD50 of Volinanserin | Citation |

|---|---|---|---|---|

| DOI (1.0 mg/kg) | 0.001 - 0.1 mg/kg | Dose-dependent and complete blockade | 0.0062 mg/kg | nih.gov |

| LSD (0.32 mg/kg) | 0.0001 - 0.1 mg/kg | Dose-dependent and complete blockade | 0.00047 mg/kg | nih.gov |

The influence of volinanserin on locomotor activity in rodents is complex and appears to be dependent on the context, specifically whether the activity is spontaneous (basal) or stimulated by a psychomotor stimulant.

Studies investigating the effects of volinanserin on basal locomotor activity have yielded mixed results. Some research suggests that at certain doses, volinanserin has minimal impact on spontaneous locomotion in mice. However, other studies report that higher doses may lead to a reduction in basal activity.

In contrast, the effects of volinanserin on stimulated locomotor activity are more consistent. Research has shown that volinanserin can effectively antagonize the hyperlocomotion induced by psychostimulants like amphetamine. Amphetamine increases locomotor activity primarily by enhancing dopamine neurotransmission. The ability of volinanserin to counteract this effect suggests an interaction between the serotonergic and dopaminergic systems in the regulation of motor behavior. For example, pretreatment with volinanserin has been demonstrated to reduce the increase in distance traveled and other measures of locomotor activity in rats treated with amphetamine.

The differential-reinforcement-of-low-rate (DRL) 72-second schedule is a behavioral paradigm used in rats to assess impulsivity and the effects of antidepressant drugs. In this task, rats are required to withhold their response for at least 72 seconds to receive a reward. Impulsive behavior is characterized by a high rate of responding and a low number of reinforcements.

Studies have shown that the non-competitive NMDA receptor antagonist dizocilpine (B47880) (MK-801) disrupts performance on the DRL 72-s schedule, increasing impulsivity. Volinanserin has been found to attenuate this dizocilpine-induced disruption. When administered prior to dizocilpine, volinanserin helped to restore the response rate and increase the number of reinforcements earned, indicating a reduction in impulsive behavior.

Furthermore, volinanserin has been observed to interact with the effects of antidepressant drugs in this paradigm. Antidepressants typically improve performance on the DRL 72-s schedule by increasing the number of reinforcements and decreasing the response rate. Volinanserin has been shown to modulate these effects, suggesting a role for the 5-HT2A receptor in the mechanisms of action of antidepressant medications and in the regulation of behaviors related to reinforcement and impulsivity.

In vivo microdialysis studies in rats have provided significant evidence for the role of volinanserin in modulating neurotransmitter release, particularly dopamine (DA), in the medial prefrontal cortex (mPFC). The mPFC is a brain region critically involved in cognition, executive function, and the stress response.

Research has demonstrated that both psychological stress (e.g., footshock) and the administration of certain drugs can increase the release of dopamine in the mPFC. Volinanserin has been shown to attenuate these increases. For instance, local administration of volinanserin into the mPFC has been found to block the increase in dopamine efflux induced by the 5-HT2A/2C agonist DOI. nih.gov Similarly, systemic administration of volinanserin can reduce the rise in mPFC dopamine levels caused by stressors. nih.gov

The mechanism underlying this effect may involve the modulation of glutamate (B1630785) release. Studies have suggested that stimulation of 5-HT2A receptors in the cortex leads to an increase in glutamate release in the ventral tegmental area (VTA), a key area for dopamine neuron cell bodies. This, in turn, is thought to drive the increase in dopamine release in the mPFC. By blocking cortical 5-HT2A receptors, volinanserin can interrupt this cascade. nih.gov

Furthermore, volinanserin has been shown to block potassium-stimulated dopamine release in the mPFC when infused directly into the region, indicating a local regulatory role on dopamine terminals. nih.gov The interaction of volinanserin with other drugs that affect dopamine release, such as phencyclidine (PCP) and amphetamine, has also been a subject of investigation, highlighting the complex interplay between the serotonin and dopamine systems in the prefrontal cortex.

Animal models are crucial for understanding the neurobiology of nicotine (B1678760) dependence and for developing potential therapeutic interventions for smoking cessation. One of the key challenges in quitting smoking is the emergence of withdrawal symptoms.

Impact on Spinal Locomotor System Control in Intact Animals

Volinanserin, a selective 5-HT2A receptor neutral antagonist, has been instrumental in elucidating the role of serotonin in the control of voluntary locomotion in intact animals. nih.gov Studies involving intrathecal administration of Volinanserin in rats have demonstrated that blocking 5-HT2A receptors leads to significant impairment of locomotion. nih.gov

In these experiments, locomotor performance was assessed by monitoring the electromyographic (EMG) activity of hindlimb muscles as the animals moved along a runway. nih.gov The administration of Volinanserin resulted in a dramatic impairment of locomotion, characterized by a decrease in the amplitude of locomotor EMG signals and a substantial reduction or complete abolition of stretch reflexes. nih.govnih.gov This suggests that in healthy, intact rats, serotonergic input acting on 5-HT2A receptors is crucial for controlling the timing and amplitude of muscle activity, affecting both the central pattern generating (CPG) interneurons and motoneurons. nih.govnih.gov

Interestingly, the effects of Volinanserin were compared to Cyproheptadine, an inverse agonist of 5-HT2 receptors. While both substances impaired locomotion, the effect of Cyproheptadine was more pronounced, particularly when administered to the lower lumbar segments (L5/L6) of the spinal cord, where it caused a significant disruption of interlimb coordination, sometimes leading to total paralysis—an effect not observed with Volinanserin alone. nih.govnih.gov This highlights a key difference in their mechanisms, though both confirm the importance of the 5-HT2A receptor in locomotor control.

Further analysis showed that Volinanserin application prolonged the locomotor cycle duration, an effect seen with administration at both upper (L2/L3) and lower (L5/L6) lumbar segments. nih.gov However, its effect on EMG amplitude was more localized; a significant decrease was noted in the adductor (Add) and tibialis anterior (TA) muscles only in rats receiving the injection at the L5/L6 level, while the soleus (Sol) muscle's EMG activity was reduced only in rats treated at the upper lumbar segments. nih.gov

Table 1: Effect of Volinanserin on Locomotor Parameters in Intact Rats

| Parameter | Observation | Muscle(s) Affected | Spinal Level of Administration | Reference |

|---|---|---|---|---|

| Locomotion | Dramatically impaired | Hindlimb muscles | L2/L3 & L5/L6 | nih.gov |

| EMG Amplitude | Significantly decreased | Add, TA | L5/L6 | nih.gov |

| Sol | L2/L3 | nih.gov | ||

| Stretch Reflexes | Abolished or substantially decreased | Hindlimb muscles | L2/L3 & L5/L6 | nih.govnih.gov |

| Step Cycle Duration | Prolonged | Not specified | L2/L3 & L5/L6 | nih.gov |

Suppression of Cue-Evoked Reinstatement of Drug-Seeking Behavior in Animal Self-Administration Paradigms

The role of the serotonin 5-HT2A receptor in the relapse to drug-seeking behavior has been investigated using Volinanserin (also referred to as M100907 in these studies) in rat self-administration models. nih.govnih.gov These studies focus on cue-evoked reinstatement, a phenomenon where environmental cues previously associated with drug availability trigger a resumption of drug-seeking actions after a period of abstinence. researchgate.net

In a key study, rats were trained to self-administer cocaine, with infusions paired with specific light and tone cues. nih.govnih.gov After this phase, the behavior was "extinguished" by removing the cocaine reward, leading to a cessation of lever-pressing. nih.gov During the reinstatement phase, the rats were re-exposed to the cocaine-paired cues, which typically induces a robust resumption of lever-pressing. nih.gov

Pretreatment with Volinanserin was found to significantly suppress this cue-induced reinstatement of cocaine-seeking behavior. nih.govnih.gov Notably, this effect was observed at doses that did not interfere with operant responding for cues previously associated with a natural reward (sucrose), indicating that the effect is specific to the motivational properties of drug-paired cues rather than a general suppression of behavior. nih.gov Furthermore, Volinanserin did not reduce the rate of operant responding for active cocaine infusions during the initial self-administration phase, suggesting its primary impact is on the relapse-triggering effects of cues rather than the primary reinforcing effects of the drug itself. nih.govnih.gov

An important finding was that the effectiveness of Volinanserin was predicted by the animals' behavior during the initial extinction session. nih.gov Rats that showed a higher number of lever presses during the first extinction session (termed "high extinction responders") were most susceptible to the suppressive effects of Volinanserin on cue-evoked reinstatement. nih.govnih.gov This suggests that blockade of the 5-HT2A receptor is particularly effective at attenuating the incentive-motivational impact of cocaine-paired cues in individuals who exhibit a greater persistence in drug-seeking. nih.gov

Table 2: Effect of Volinanserin on Cocaine-Seeking Behavior in Rats

| Behavioral Paradigm | Effect of Volinanserin (M100907) | Key Finding | Reference |

|---|---|---|---|

| Cocaine Self-Administration | Failed to reduce rates of operant responding for cocaine. | Does not block primary reinforcing effects of cocaine. | nih.govnih.gov |

| Cue-Evoked Reinstatement | Significantly suppressed reinstatement of cocaine-seeking behavior. | Attenuates the motivational effects of drug-paired cues. | nih.govnih.gov |

| Sucrose Cue Responding | Did not alter operant responding for sucrose-paired cues. | Effect is specific to drug-associated cues. | nih.gov |

Antagonism of Behavioral Disruptions Induced by Psychedelics (e.g., Intracranial Self-Stimulation Depression in Rats)

Volinanserin has been extensively used to investigate the pharmacology of psychedelic drugs, particularly their behavioral effects in animal models. nih.govnih.gov One such model is intracranial self-stimulation (ICSS) in rats, where animals learn to perform an action (like pressing a lever) to receive a brief electrical stimulation to reward centers in the brain. nih.gov Psychedelic drugs typically disrupt this behavior, causing a "depression" of ICSS responding. nih.gov

Research has shown that Volinanserin can antagonize the ICSS depression induced by certain psychedelics, providing insight into the receptor mechanisms underlying these behavioral disruptions. nih.gov When tested against the phenethylamine (B48288) psychedelic DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane), Volinanserin produced a dose-dependent and complete blockade of the DOI-induced depression of ICSS. nih.gov The potency of Volinanserin in this model was found to be similar to its potency in blocking the head-twitch response (HTR) in mice, a behavior considered a proxy for hallucinations. nih.govnih.gov

However, the effectiveness of Volinanserin varies depending on the structural class of the psychedelic. nih.govnih.gov While it effectively reversed the ICSS depression caused by another phenethylamine, mescaline, its effects on disruptions induced by other classes were different. nih.govnih.govresearchgate.net Volinanserin was only partially effective at reducing the ICSS depression caused by the tryptamine (B22526) psilocybin and did not significantly antagonize the effects of the ergoline (B1233604) LSD in the ICSS paradigm. nih.govnih.govresearchgate.net This suggests that while the hallucinogen-like effects (HTR) of these different psychedelic classes appear to be mediated by the 5-HT2A receptor, the receptors responsible for their behaviorally disruptive effects in the ICSS model may differ. nih.govnih.gov

As a control, Volinanserin's effect was also tested against the behavioral disruption induced by Salvinorin A, a κ-opioid receptor agonist. As expected, Volinanserin did not block the ICSS depression caused by Salvinorin A; in fact, it tended to exacerbate it. nih.govnih.gov This confirms that Volinanserin's antagonistic effects are specific to agents acting through the 5-HT2A receptor pathway. nih.gov

Table 3: Volinanserin Antagonism of Psychedelic-Induced ICSS Depression in Rats

| Psychedelic Compound | Structural Class | Effect of Volinanserin on ICSS Depression | Reference |

|---|---|---|---|

| DOI | Phenethylamine | Complete and dose-dependent blockade | nih.gov |

| Mescaline | Phenethylamine | Reversed depression | nih.govnih.gov |

| Psilocybin | Tryptamine | Partially effective in reducing depression | nih.govnih.gov |

| LSD | Ergoline | Did not significantly block depression | nih.govnih.gov |

| Salvinorin A | Diterpenoid (κ-opioid agonist) | Exacerbated depression | nih.govnih.gov |

Electrophysiological and Neurochemical Investigations in Preclinical Settings

In vitro and preclinical studies have established Volinanserin as a potent and highly selective antagonist of the 5-HT2A receptor. invivochem.commedchemexpress.comwikipedia.org

Neurochemical Profile: Binding assays have determined that Volinanserin has a high affinity for the 5-HT2A receptor, with a Ki (inhibition constant) value of approximately 0.36 nM. invivochem.commedchemexpress.comselleckchem.com Its selectivity is a key feature; it is reported to be about 300-fold more selective for the 5-HT2A receptor compared to its affinity for 5-HT1C, alpha-1 adrenergic, and dopamine D2 receptors. invivochem.commedchemexpress.com It exhibits weak binding to 5-HT2C, α1-adrenergic, and sigma receptors, with Ki values of 88 nM, 128 nM, and 87 nM, respectively, and has even lower affinity for other monoamine receptors and transporters. caymanchem.comcaymanchem.com

In vivo neurochemical studies, particularly those using microdialysis, have investigated its effects on neurotransmitter release. For instance, research has explored the role of 5-HT2A receptors in stress- and drug-induced dopamine release in the rat medial prefrontal cortex, a key area for cognition and executive function. caymanchem.comcaymanchem.com These studies show a preferential involvement of 5-HT2A receptors in mediating this dopamine release. caymanchem.com

Electrophysiological Profile: Electrophysiological studies have further characterized Volinanserin's action as a 5-HT2A antagonist. caymanchem.comcaymanchem.com These investigations, often conducted alongside behavioral and neurochemical analyses, confirm its role in modulating neuronal activity. For example, Volinanserin has been shown to counteract the locomotor stimulant effects in mice induced by NMDA receptor antagonists like MK-801 and D-CPPene. nih.gov This suggests that 5-HT2A receptor antagonists are particularly effective against behavioral changes that result from a state of reduced glutamate function (hypoglutamatergia). nih.gov In contrast, it did not significantly affect hyperactivity induced by dopamine agonists like d-amphetamine, further distinguishing its mechanism from that of classical antipsychotics like haloperidol. nih.gov

These findings from electrophysiological and neurochemical studies underpin the behavioral effects observed in other preclinical models, confirming that Volinanserin's primary mechanism of action is the potent and selective blockade of 5-HT2A receptors. caymanchem.comcaymanchem.com

Table 4: Receptor Binding Profile of Volinanserin

| Receptor/Transporter | Binding Affinity (Ki) | Selectivity | Reference |

|---|---|---|---|

| 5-HT2A | 0.36 - 0.85 nM | High | invivochem.commedchemexpress.comselleckchem.comcaymanchem.comcaymanchem.com |

| 5-HT2C | 88 nM | Weak | caymanchem.comcaymanchem.com |

| Alpha-1 Adrenergic | 128 nM | Weak | caymanchem.comcaymanchem.com |

| Dopamine D2 | >100 nM | ~300-fold less than 5-HT2A | invivochem.commedchemexpress.com |

| Sigma | 87 nM | Weak | caymanchem.comcaymanchem.com |

Comparative Pharmacology and Structure Activity Relationships

Pharmacological Comparison with Other Selective 5-HT2A Receptor Antagonists and Inverse Agonists

Volinanserin (B1684034) is a highly potent and selective 5-HT2A receptor antagonist. caymanchem.comwikipedia.org Its pharmacological profile is distinguished by its high affinity for the 5-HT2A receptor and significantly lower affinity for other receptor types, which makes it a valuable tool in scientific research. caymanchem.comwikipedia.org A comparison with other selective 5-HT2A receptor antagonists and inverse agonists, such as Pimavanserin, Ritanserin, Ketanserin, Pruvanserin, and Eplivanserin, highlights the nuances in their receptor binding profiles and functional activities.

Volinanserin (also known as MDL 100,907) demonstrates a high affinity for the 5-HT2A receptor, with reported Ki values in the sub-nanomolar range (0.36-0.85 nM). caymanchem.comcaymanchem.com It exhibits over 80- to 300-fold greater selectivity for the 5-HT2A receptor compared to other serotonin (B10506) receptors like 5-HT2C, as well as α1-adrenergic and dopamine (B1211576) D2 receptors. caymanchem.comrndsystems.commedchemexpress.com

Pimavanserin , like Volinanserin, is a selective 5-HT2A receptor inverse agonist. nih.govtdl.org It was approved for the treatment of Parkinson's disease psychosis. nih.gov Pimavanserin has a high affinity for the 5-HT2A receptor but shows an approximately 40-fold lower affinity for the 5-HT2C receptor and minimal activity at other G-protein-coupled receptors. nih.gov Both Pimavanserin and Volinanserin are considered highly selective for the 5-HT2A receptor. tdl.org

Ketanserin was a landmark discovery in the pharmacology of 5-HT2 receptors. wikipedia.org However, it is less selective than Volinanserin. Besides its antagonist activity at 5-HT2A receptors, Ketanserin also binds with high affinity to α1-adrenergic receptors, which contributes to its antihypertensive effects, and H1 histaminergic receptors. wikipedia.org In contrast, Volinanserin has a much more favorable central nervous system safety profile due to its higher selectivity. caymanchem.com Studies comparing [3H]MDL 100,907 (Volinanserin) with [3H]ketanserin as radioligands showed that Volinanserin binds with a sub-nanomolar affinity without needing secondary blocking agents for other receptors, unlike ketanserin. nih.gov

Ritanserin is more selective for the 5-HT2A receptor than Ketanserin, with a lower affinity for alpha-adrenergic receptors. wikipedia.org However, Ritanserin also potently inhibits 5-HT2C receptors, a characteristic that distinguishes it from the more selective Volinanserin. wikipedia.org

Pruvanserin and Eplivanserin (which is another name for Volinanserin) are also selective 5-HT2A receptor antagonists that have been investigated for conditions like insomnia. ontosight.aiidexlab.comnih.govnih.gov Their mechanism, along with other selective 5-HT2A antagonists, is associated with an increase in slow-wave sleep. idexlab.comtaylorandfrancis.com The development of both Pruvanserin and Volinanserin for insomnia was discontinued (B1498344) despite some positive efficacy data. nih.govtaylorandfrancis.com

The following table provides a comparative overview of the binding affinities (Ki, nM) of Volinanserin and other selected antagonists at various receptors.

Structure-Activity Relationship (SAR) Studies of Volinanserin Analogs and Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of new molecules with improved properties. rsc.orgmdpi.com For Volinanserin, SAR studies have focused on identifying the key structural features responsible for its high affinity and selectivity for the 5-HT2A receptor.

The core structure of Volinanserin consists of a (2,3-dimethoxyphenyl)methanol moiety attached to a piperidine (B6355638) ring, which is itself connected to a 4-fluorophenethyl group. wikipedia.org Research into analogs has provided insights into the importance of these different components.

Key findings from SAR studies include:

Benzoylpiperidine Fragment: The benzoylpiperidine structure is considered a "privileged structure" in medicinal chemistry. In the early 2010s, researchers combined structural elements from Volinanserin (MDL-100,907), altanserin, and other antagonists to better understand their binding modes at the 5-HT2A receptor. mdpi.com This work underscores the importance of this core scaffold for 5-HT2A antagonism.

Substitutions on the Catechol Ring: Modifications to the methoxy (B1213986) groups on the phenyl ring have been explored. One study reported that derivatives of Volinanserin substituted at the methoxy group of the catechol ring were able to retain their 5-HT2A antagonist activity. nih.gov This suggests some tolerance for modification at this position, which can be exploited for creating new derivatives.

The Piperidine Moiety: The integrity of the piperidine ring is important for high-affinity binding. Studies on related compounds like Ketanserin have shown that ring-opening of the piperidine ring leads to a reduction in affinity. nih.gov

The 4-Fluorophenethyl Group: This part of the molecule also contributes to the binding. The synthesis of Volinanserin involves the alkylation of the piperidine nitrogen with 4-fluorophenethyl bromide, indicating this group's role in completing the pharmacophore necessary for high-affinity interaction with the receptor. wikipedia.org

Identification and Characterization of Novel 5-HT2AR Ligands Derived from Volinanserin Scaffolds

The highly selective and potent nature of Volinanserin makes its chemical scaffold an attractive starting point for the development of novel 5-HT2A receptor ligands. nih.gov Research has focused on synthesizing new molecules based on Volinanserin's structure to create tools for studying receptor function or to develop potential new therapeutics. nih.govnih.gov

One significant area of research has been the creation of bivalent ligands . These molecules consist of two pharmacophores (in this case, derived from Volinanserin) connected by a chemical linker. nih.gov The rationale behind this approach is to design ligands that can simultaneously interact with two receptor units, which is particularly useful for studying G protein-coupled receptor (GPCR) dimerization, such as 5-HT2A receptor homodimers. nih.govnih.gov

A study detailed the synthesis and characterization of a series of homobivalent ligands based on the structure of M100907 (Volinanserin). nih.gov These novel compounds were designed to serve as tools to pharmacologically probe 5-HT2A:5-HT2A receptor biology. nih.gov

Key characteristics of these novel ligands include:

Retention of Affinity and Potency: The synthesized bivalent ligands retained nanomolar affinity for the 5-HT2A receptor and acted as potent antagonists in cellular assays. nih.gov

Selectivity: These new molecules maintained selectivity for the 5-HT2A receptor over the closely related 5-HT2B and 5-HT2C receptors. However, the inclusion of the second pharmacophore did not lead to an improvement in this selectivity compared to the parent compound. nih.gov

Linker Length: The study found that the length of the ethylene (B1197577) glycol linker connecting the two Volinanserin-derived units was important, with tether lengths of 8–17 atoms being optimal for antagonist activity in certain signaling pathways. nih.gov

Another approach has been the synthesis of Volinanserin derivatives that incorporate functional groups like an alkyne or an azide (B81097). nih.gov These "functionalizable" derivatives can be easily linked to other molecules, such as fluorescent reporters, to create tools for studying receptor dimerization and signaling. The study confirmed that the resulting triazole formed by linking these derivatives did not interfere with the ligand's ability to act as a 5-HT2A antagonist. nih.gov

The table below summarizes the binding affinities of some synthesized M100907 derivatives.

This research demonstrates the successful use of the Volinanserin scaffold to generate novel chemical entities that are valuable for advancing our understanding of 5-HT2A receptor pharmacology. nih.govnih.gov

Advanced Research Methodologies and Computational Approaches in Volinanserin Studies

In Silico Modeling and Computer-Aided Drug Design (CADD) Techniques

Computational approaches have become indispensable in elucidating the structural and dynamic aspects of Volinanserin's interaction with its target receptor.

Homology Modeling of 5-HT2AR and Ligand-Receptor Docking Simulations

Due to the challenges in crystallizing G-protein coupled receptors (GPCRs) like the 5-HT2A receptor, homology modeling has been a crucial technique. mdpi.com This process involves constructing a three-dimensional model of the 5-HT2A receptor based on the known crystal structures of related proteins, such as the β2-adrenergic receptor. mdpi.com These models serve as a structural framework for molecular docking simulations.

Molecular docking studies are then employed to predict the binding orientation and affinity of ligands like Volinanserin (B1684034) within the receptor's binding pocket. mdpi.comsamipubco.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the receptor. mdpi.com For instance, studies have identified interactions between antagonists and residues like Asp155 and Ser159 in the 5-HT2A receptor. mdpi.com Molecular dynamics (MD) simulations further refine these models by providing insights into the dynamic changes of the ligand-receptor complex over time, accounting for the flexibility of the protein. mdpi.com

Virtual Screening for Identification of Novel Volinanserin-like Compounds

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a drug target, such as the 5-HT2A receptor. nih.govucsf.edumdpi.com This method leverages the structural information from homology models and docking studies to filter and rank potential drug candidates. By screening vast virtual libraries, researchers can prioritize a smaller, more manageable number of compounds for experimental testing, significantly accelerating the drug discovery process. ucsf.edufrontiersin.orgresearchgate.net This approach has been successfully used to identify novel compounds with potential activity at serotonin (B10506) receptors. nih.govucsf.edu

High-Throughput Screening and Binding Assays for Ligand Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that interact with a specific target. For the 5-HT2A receptor, radioligand binding assays are a common HTS method. nih.gov These assays utilize a radiolabeled ligand that binds to the receptor, and the ability of test compounds to displace the radioligand is measured.

A well-established HTS method for the 5-HT2A receptor involves using 96-well filter plates and a microplate scintillation counter. nih.gov In these assays, membranes from tissues expressing the receptor, such as the rat frontal cortex, are incubated with a radioligand like [3H]ketanserin-HCl. nih.gov The displacement of this radioligand by test compounds provides a measure of their binding affinity (Ki). nih.gov

| Compound | Ki (nM) nih.gov |

| DOB-HCl | 59 |

| DOET-HCl | 137 |

| DOM-HCl | 533 |

| DMT | 1,985 |

| TMA-HCl | 22,340 |

This table displays the inhibitory constants (Ki) of several known 5-HT2A receptor ligands, determined through high-throughput screening binding assays.

Advanced Fluorescence-Based Methods for Receptor Interaction Kinetics (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an advanced fluorescence-based method that enables the study of ligand-receptor binding kinetics in real-time. youtube.com This technique is particularly valuable for understanding not just the affinity of a compound for a receptor, but also the rates at which it associates and dissociates. youtube.com

TR-FRET assays can be performed in a high-throughput format, allowing for the kinetic profiling of many compounds simultaneously. youtube.com This method offers a significant advantage over traditional equilibrium-based assays by providing a more dynamic picture of the drug-receptor interaction, which can be crucial for predicting a drug's efficacy and duration of action. youtube.com The development of TR-FRET assays for GPCRs has been a significant step forward in early drug discovery. youtube.com

Electrophysiological Recording Techniques for Neuronal Activity Modulation

Electrophysiological techniques are essential for directly measuring the functional consequences of Volinanserin's interaction with the 5-HT2A receptor on neuronal activity. These methods record the electrical signals produced by neurons, providing a direct readout of how a compound modulates their firing patterns.

Whole-cell patch-clamp recordings in brain slices allow for the detailed characterization of how Volinanserin alters the membrane properties and firing rates of individual neurons. nih.gov For example, studies have investigated the effects of 5-HT2A receptor antagonists on neuronal activity in brain regions like the prefrontal cortex. nih.gov These recordings can reveal whether Volinanserin acts as an antagonist or inverse agonist by measuring its ability to block or reduce the effects of 5-HT or other 5-HT2A receptor agonists.

Furthermore, in vivo electrophysiological recordings, such as those using multi-electrode arrays or Neuropixels probes, can assess the impact of Volinanserin on neuronal activity across different brain regions in awake, behaving animals. world-wide.org This provides a more systems-level understanding of how modulating 5-HT2A receptor activity with Volinanserin can influence neural circuits and, ultimately, behavior. nih.gov

| Technique | Information Provided |

| Whole-cell patch-clamp | Detailed effects on individual neuron membrane properties and firing. nih.gov |

| In vivo multi-electrode recordings | Modulation of neuronal activity and network dynamics in behaving animals. world-wide.org |

This table summarizes the types of information gained from different electrophysiological recording techniques used in the study of neuronal activity modulation.

Future Directions and Unexplored Research Avenues

Elucidation of Downstream Signaling Pathways and Intracellular Mechanisms Mediated by 5-HT2A Receptor Blockade

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. youtube.com Agonist binding typically initiates a cascade involving the activation of phospholipase C (PLC), which leads to the generation of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC). youtube.com The hallucinogenic effects of psychedelic drugs are thought to be mediated by this 5-HT2A-Gq signaling pathway. nih.govexlibrisgroup.com

However, contemporary GPCR research has revealed that receptors can also signal through alternative pathways, such as those involving β-arrestins, in a phenomenon known as biased agonism or functional selectivity. nih.govexlibrisgroup.com Different ligands can stabilize distinct receptor conformations, preferentially activating one downstream pathway over another.

A critical future direction is to precisely map how volinanserin's blockade of the 5-HT2A receptor affects these distinct intracellular signaling cascades. While it is established that volinanserin (B1684034) antagonizes Gq-mediated signaling, its influence on β-arrestin recruitment and subsequent downstream events is not well understood. Research is needed to determine if volinanserin acts as a neutral antagonist, simply occupying the receptor binding site, or as an inverse agonist that actively reduces the receptor's basal, ligand-independent signaling activity. Understanding these nuances is crucial, as β-arrestin-biased 5-HT2A agonists have been shown to have an anti-psychotic-like behavioral profile, distinct from the effects of Gq activation. nih.gov Future studies employing advanced in vitro techniques, such as BRET-based assays, could dissect the specific impact of volinanserin on Gq versus β-arrestin pathways, providing a more complete picture of its mechanism of action.

Investigation of Receptor-Ligand Kinetics and Residence Time in Receptor Interactions

The interaction between a ligand and its receptor is not solely defined by its binding affinity (Kᵢ) but also by its kinetic properties: the association rate (kₒₙ) and the dissociation rate (kₒff). These parameters determine the ligand's receptor residence time, a measure of how long the ligand remains bound to the receptor. nih.gov Receptor residence time is increasingly recognized as a critical determinant of a drug's pharmacological activity and duration of action in vivo. nih.gov

Volinanserin is known to be a potent antagonist with a high affinity for the 5-HT2A receptor, with reported Kᵢ values in the low nanomolar range. selleckchem.cominvivochem.comcaymanchem.com Kinetic analysis of radiolabeled volinanserin ([¹¹C]MDL 100,907) in non-human primates has suggested complex binding, requiring a two-tissue compartment model to adequately fit the data. nih.gov Furthermore, in vivo studies in rodents have shown that the peak antagonistic effects of volinanserin occur around 15 minutes after administration and remain significant for at least one hour. nih.gov

However, a detailed investigation of volinanserin's receptor residence time has not been thoroughly reported. A key future avenue of research is to perform in vitro kinetic binding studies to explicitly determine the kₒₙ and kₒff rates for volinanserin at the 5-HT2A receptor. Comparing its residence time to that of other 5-HT2A ligands, such as psychedelics (which may have different kinetics) or other antagonists, could provide profound insights into how this parameter influences its pharmacological profile. A long residence time could contribute to its sustained antagonist effects in vivo, a feature that could be desirable when developing new therapeutic agents.

| Parameter | Value | Source(s) |

| Binding Affinity (Kᵢ) | 0.36 - 0.85 nM | caymanchem.com |

| Selectivity | ~300-fold over 5-HT1c, alpha-1, and DA D2 receptors | invivochem.commedchemexpress.com |

| Peak Antagonism (in vivo) | ~15 minutes | nih.gov |

| Duration of Action (in vivo) | Significant for at least 1 hour | nih.gov |

Table 1: Reported Binding and Kinetic-Related Properties of Volinanserin

Development of Novel Pharmacological Probes Based on Volinanserin's Unique Profile

Volinanserin itself, particularly in its radiolabeled form ([¹¹C]MDL 100,907), is a widely used pharmacological probe for studying the 5-HT2A receptor in both preclinical research and human positron emission tomography (PET) imaging. wikipedia.orgnih.gov Its high affinity and selectivity make it an excellent tool for quantifying receptor density and occupancy.

An important future direction is to leverage the well-understood structure-activity relationships of the volinanserin scaffold to create a new generation of more sophisticated pharmacological probes. By modifying its chemical structure, it may be possible to develop:

Biased Antagonists: Novel analogues that selectively block either the Gq or the β-arrestin pathway, allowing for a more precise dissection of the physiological role of each signaling cascade.

Fluorescent Probes: Derivatives of volinanserin tagged with fluorophores could be developed for use in advanced microscopy techniques, enabling the visualization of receptor trafficking and localization in real-time within living cells.

Covalent or Photoaffinity Probes: Introducing reactive groups onto the volinanserin structure could create probes that bind irreversibly to the receptor. These tools would be invaluable for biochemical studies aimed at identifying the specific amino acid residues that constitute the ligand binding pocket.

The development of such probes, inspired by volinanserin's core structure, would provide powerful new tools to explore the complexities of 5-HT2A receptor signaling and function with greater precision.

Exploration of Stereoisomeric Effects in Receptor Binding and Functional Outcomes

Volinanserin is the specific R-enantiomer of the chemical compound (R)-(+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol. wikipedia.orgcaymanchem.com The synthesis of volinanserin involves a resolution step to separate the R- and S-enantiomers, and specialized analytical techniques like chiral capillary electrophoresis have been developed to confirm its enantiomeric purity. wikipedia.orgnih.gov This emphasis on a single stereoisomer strongly implies that the interaction with the 5-HT2A receptor is stereoselective.

Despite this, there is a notable gap in the literature regarding the pharmacological properties of its corresponding S-enantiomer. A crucial and unexplored research avenue is the direct comparison of the two enantiomers. This research should involve:

Synthesis and Isolation: Production of the purified S-enantiomer of MDL 100,907.

Comparative Binding Assays: Determining the binding affinity (Kᵢ) of both the R- and S-enantiomers for the 5-HT2A receptor, as well as a panel of other common off-target receptors to assess stereoselectivity.

Functional Assays: Comparing the functional activity of both enantiomers in in vitro assays (e.g., calcium flux assays) to determine if the S-enantiomer is also an antagonist, a weaker antagonist, an agonist, or inactive.

In Vivo Comparison: Evaluating the effects of the S-enantiomer in established preclinical models, such as the head-twitch response model, to see if it shares the potent antagonistic effects of volinanserin.

Such a study would definitively clarify the stereochemical requirements for high-affinity binding and antagonism at the 5-HT2A receptor, providing valuable information for future structure-based drug design efforts.

Application in Complex Preclinical Models to Further Define 5-HT2A Receptor Function

Volinanserin has been instrumental in defining the role of 5-HT2A receptors in various preclinical behavioral models. For instance, it dose-dependently blocks the head-twitch response (HTR) in mice, a behavior predictive of hallucinogenic potential in humans, induced by psychedelics like DOI and LSD. nih.govnih.gov It also attenuates cue-induced reinstatement of cocaine-seeking behavior, implicating the 5-HT2A receptor in addiction-related processes. nih.gov

Interestingly, its effects in the intracranial self-stimulation (ICSS) model, which assesses behavioral disruption, are more nuanced. Volinanserin effectively reverses ICSS depression caused by the phenethylamines DOI and mescaline, but it is much less effective against the tryptamine (B22526) psilocybin and the ergoline (B1233604) LSD. nih.govnih.gov This suggests that the behavioral effects of different classes of psychedelics may be mediated by different receptor systems, and volinanserin is a key tool for dissecting these differences. nih.gov

The future application of volinanserin should move towards more complex and sophisticated preclinical models to further refine our understanding of 5-HT2A receptor function. This includes using volinanserin to probe the role of these receptors in:

Cognitive Functions: Models of executive function, learning, and memory, particularly those assessing cognitive deficits relevant to psychiatric disorders.

Social Behavior: Paradigms that measure social interaction and social cognition.

Affective States: More nuanced models of anxiety and anhedonia beyond simple screening tests.

By applying volinanserin in these complex models, potentially combined with circuit-level investigation techniques like in vivo microdialysis or region-specific microinjections, researchers can build a more detailed map of how 5-HT2A receptor blockade modulates specific neural circuits to influence complex behaviors.

| Preclinical Model | Key Finding with Volinanserin | Implication for 5-HT2A Function | Source(s) |

| Head-Twitch Response (HTR) | Dose-dependently blocks HTR from DOI and LSD | Mediates hallucinogenic-like effects of psychedelics | nih.govnih.gov |

| Intracranial Self-Stimulation (ICSS) | Differentially blocks behavioral disruption by various psychedelics | Role in behavioral disruption is dependent on the primary agonist | nih.govnih.gov |

| Cocaine Self-Administration | Suppresses cue-induced reinstatement of cocaine-seeking | Involved in the motivational effects of drug-paired cues | nih.gov |

| d-Amphetamine-Stimulated Locomotion | Decreases locomotor activity | Modulates stimulant-induced hyperactivity | invivochem.commedchemexpress.com |

| Differential-Reinforcement-of-Low-Rate (DRL) Schedule | Enhances antidepressant-like effects of other drugs | Augments the therapeutic action of antidepressants | invivochem.commedchemexpress.com |

Table 2: Summary of Volinanserin's Effects in Key Preclinical Models

Q & A

Basic: What is the receptor selectivity profile of Volinanserin Hydrochloride Salt, and how does this influence experimental design in neuropharmacology studies?

Answer:

this compound is a highly selective 5-HT2A receptor antagonist with a reported Ki value of 0.36 nM . Its selectivity is 300-fold greater for 5-HT2A over closely related receptors such as 5-HT1C, alpha-1 adrenergic, and dopamine D2 receptors . This specificity reduces off-target effects in studies of serotoninergic pathways, making it ideal for:

- Radioligand binding assays to quantify receptor occupancy.

- Behavioral models (e.g., prepulse inhibition in rodents) to isolate 5-HT2A-mediated effects .

Methodological Considerations: - Use competitive binding assays with ligands like [³H]Ketanserin to validate selectivity .

- Include control experiments with non-selective antagonists (e.g., Cyproheptadine) to confirm 5-HT2A-specific activity .

Basic: What in vitro and in vivo models are validated for studying the pharmacological effects of this compound?

Answer:

In Vitro Models:

- Cortical neuron cultures : Assess modulation of network activity via microelectrode array (MEA) recordings, where Volinanserin alters spontaneous firing patterns at concentrations ≥10 nM .

- Receptor-transfected cell lines (e.g., HEK293 cells expressing human 5-HT2A): Measure cAMP inhibition or calcium flux to quantify antagonism .

In Vivo Models: - Rodent models of schizophrenia : Evaluate efficacy in reducing hyperlocomotion (e.g., MK-801-induced) at doses of 0.1–1 mg/kg .

- Sleep architecture studies : Administer intraperitoneally (0.3 mg/kg) to study 5-HT2A’s role in REM sleep modulation .

Best Practices: - Standardize animal strains and dosing schedules to minimize variability.

- Pair behavioral assays with ex vivo receptor occupancy measurements .

Advanced: How can researchers address contradictions between high in vitro binding affinity and reduced in vivo efficacy of this compound?

Answer:

Discrepancies often arise from:

- Pharmacokinetic factors : Poor blood-brain barrier penetration or rapid metabolism.

- Functional selectivity : Differential signaling pathways (e.g., β-arrestin vs. G-protein coupling) not captured in binding assays .

Resolution Strategies:

Pharmacokinetic Profiling :

- Measure plasma and brain concentrations using LC-MS/MS to confirm bioavailability .

- Compare free drug levels to in vitro IC50 values .

Pathway-Specific Assays :

Species-Specific Differences :

Advanced: What methodological frameworks are recommended for integrating this compound into neurotoxicity screening assays?

Answer:

Volinanserin’s impact on neuronal networks can be evaluated using:

- Cortical neuron cultures : Monitor changes in synchronized bursting (e.g., spike rate, burst duration) post-treatment (1–100 nM) .

- High-content imaging : Quantify dendritic arborization or synaptic protein expression (e.g., PSD-95) .

Key Considerations: - Dose-Response Curves : Test sub-nanomolar to micromolar ranges to identify therapeutic vs. toxic thresholds.

- Endpoint Selection : Combine functional (e.g., MEA) and structural (e.g., immunocytochemistry) readouts .

- Controls : Include 5-HT2A agonists (e.g., DOI) to confirm receptor-mediated effects .

Basic: What analytical methods are used to verify the purity and stability of this compound in experimental preparations?

Answer:

- HPLC-UV : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) to assess purity (>98% per supplier specifications) .

- Mass Spectrometry : Confirm molecular weight (MW: 457.3 g/mol) and detect degradation products .

- Stability Testing : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles in solution .

Advanced: How does this compound’s pharmacokinetic profile influence dosing regimens in chronic neurological studies?

Answer:

- Half-Life : ~2–4 hours in rodents, necessitating bid (twice daily) dosing for sustained receptor blockade .

- Metabolism : Primarily hepatic (CYP3A4/2D6); co-administer with CYP inhibitors (e.g., ketoconazole) to prolong efficacy .

- Tissue Distribution : Preferential accumulation in frontal cortex (2–3× plasma levels) .

Recommendations: - Use osmotic minipumps for continuous delivery in long-term studies.

- Monitor liver enzyme activity to avoid hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.